molecular formula C9H19NO3 B13364683 (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol

(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol

Cat. No.: B13364683
M. Wt: 189.25 g/mol
InChI Key: AAAVKCQDGBTNNJ-RKDXNWHRSA-N
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Description

(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring substituted with an ethoxypropylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-ethoxypropylamine.

    Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring, which can be achieved through cyclization reactions under acidic or basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomeric form.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization: Employing process optimization techniques to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It could influence biochemical pathways involved in cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((3-Methoxypropyl)amino)tetrahydrofuran-3-ol: Similar structure with a methoxy group instead of an ethoxy group.

    (3S,4R)-4-((3-Propyl)amino)tetrahydrofuran-3-ol: Similar structure with a propyl group instead of an ethoxy group.

Uniqueness

(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(3S,4R)-4-(3-ethoxypropylamino)oxolan-3-ol

InChI

InChI=1S/C9H19NO3/c1-2-12-5-3-4-10-8-6-13-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

AAAVKCQDGBTNNJ-RKDXNWHRSA-N

Isomeric SMILES

CCOCCCN[C@@H]1COC[C@H]1O

Canonical SMILES

CCOCCCNC1COCC1O

Origin of Product

United States

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